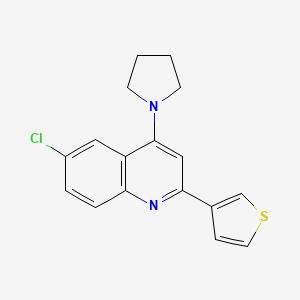
6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.
Attachment of the Pyrrolidine Ring: Nucleophilic substitution reactions can be used to attach the pyrrolidine ring to the quinoline core.
Incorporation of the Thiophene Ring: Cross-coupling reactions, such as Suzuki or Stille coupling, can be utilized to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the quinoline core or the chloro group, using reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core, pyrrolidine ring, or thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium hydride, alkyl halides, aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the chloro group could produce the corresponding hydroquinoline derivative.
Scientific Research Applications
6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Interference with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulation of Signaling Pathways: Altering cellular signaling pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline: Similar structure with a piperidine ring instead of a pyrrolidine ring.
6-Chloro-4-(morpholin-1-yl)-2-(thiophen-3-yl)quinoline: Contains a morpholine ring instead of a pyrrolidine ring.
6-Chloro-4-(pyrrolidin-1-yl)-2-(furan-3-yl)quinoline: Features a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the chloro group, pyrrolidine ring, and thiophene ring in 6-Chloro-4-(pyrrolidin-1-yl)-2-(thiophen-3-yl)quinoline may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-4-pyrrolidin-1-yl-2-thiophen-3-ylquinoline |
InChI |
InChI=1S/C17H15ClN2S/c18-13-3-4-15-14(9-13)17(20-6-1-2-7-20)10-16(19-15)12-5-8-21-11-12/h3-5,8-11H,1-2,6-7H2 |
InChI Key |
AWQJPMDBEKBVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


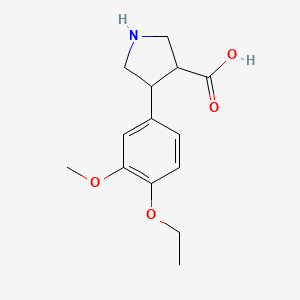
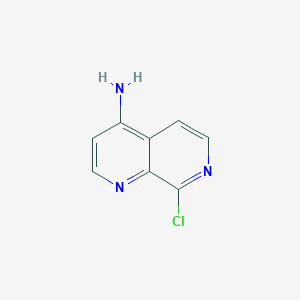
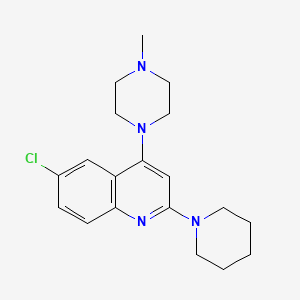
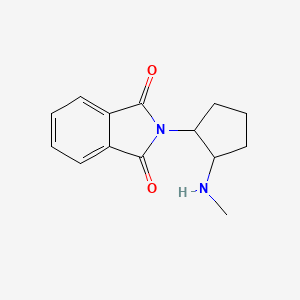
![Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14863017.png)
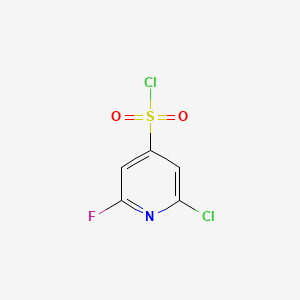
![3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline](/img/structure/B14863030.png)
![Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate](/img/structure/B14863033.png)
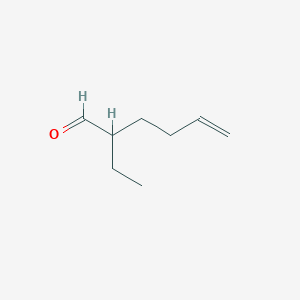
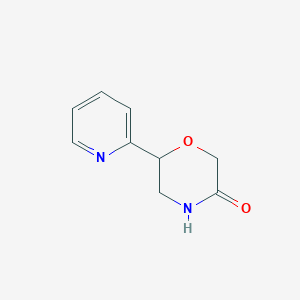
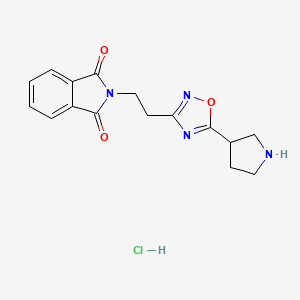
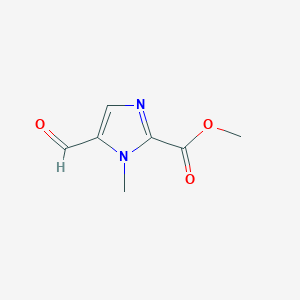
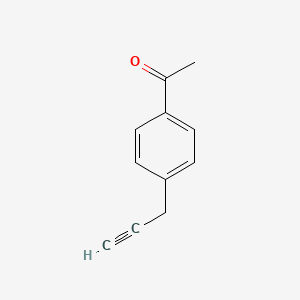
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole](/img/structure/B14863073.png)
